Micafungin is an antifungal drug. It belongs to the antifungal class of compounds known as echinocandins and exerts its effect by inhibiting the synthesis of 1,3-beta-D-glucan, an integral component of the fungal cell wall.
Micafungin is an Echinocandin Antifungal.
Micafungin is a semi-synthetic echinocandin derived from a natural product of the fungus Coleophama empedri with potent antifungal activity. Micafungin, like other cyclic lipopeptides, noncompetitively inhibits the fungal specific enzyme 1,3-beta-D-glucan synthase, an enzyme essential for fungal cell wall synthesis. Inhibition of this enzyme weakens of the cell wall, thereby leading to osmotic lysis and eventually, fungal cell death.
A cyclic lipo-hexapeptide echinocandin antifungal agent that is used for the treatment and prevention of CANDIDIASIS.
See also: Micafungin Sodium (has salt form).
Pneumocandin M1
CAS No.: 168110-44-9
Cat. No.: VC0549159
Molecular Formula: C35H52N8O20S
Molecular Weight: 936.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 168110-44-9 |
---|---|
Molecular Formula | C35H52N8O20S |
Molecular Weight | 936.9 g/mol |
IUPAC Name | [5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate |
Standard InChI | InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1 |
Standard InChI Key | QCYMOOBOFFUBHZ-CPYYHODSSA-N |
Isomeric SMILES | C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O |
SMILES | CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O |
Canonical SMILES | CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O |
Boiling Point | N/A |
Melting Point | N/A |
Introduction
Chemical Structure and Properties
Pneumocandin M1 belongs to the pneumocandin family of compounds, which are characterized by a cyclic hexapeptide structure. The compound has a molecular formula of C35H52N8O20S and a molecular weight of 936.9 g/mol . It is also known by the systematic name "Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-" .
As with other echinocandins, Pneumocandin M1 features a complex cyclic hexapeptide core with various nonproteinogenic amino acids. The precise structural characterization shows distinctive features that influence its role in antifungal development.
Table 1: Basic Properties of Pneumocandin M1
Property | Value |
---|---|
Chemical Name | Pneumocandin M1 (FR-179642) |
CAS Number | 168110-44-9 |
Molecular Formula | C35H52N8O20S |
Molecular Weight | 936.9 g/mol |
Class | Echinocandin |
Role | Key intermediate in Micafungin synthesis |
Role in Micafungin Development
The primary significance of Pneumocandin M1 lies in its role as a key intermediate in the synthesis pathway of Micafungin, a clinically important echinocandin antifungal drug. Micafungin is a semi-synthetic echinocandin derived from the natural product pathway that includes Pneumocandin M1.
Micafungin, the pharmaceutical product derived from synthetic pathways involving Pneumocandin M1, is used clinically for:
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Treatment of invasive candidiasis
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Treatment of aspergillosis in patients intolerant to other therapies
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Prevention of Candida infections in specific patient populations
The conversion process from natural pneumocandins to pharmaceutical products typically involves semi-synthetic modifications aimed at:
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Improving water solubility
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Enhancing stability
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Optimizing pharmacokinetic properties
A key aspect of echinocandin development that makes compounds like Pneumocandin M1 valuable is their fungal-specific target, which contributes to their favorable safety profile in clinical applications .
Structural Relationships and Biosynthesis
Pneumocandins are produced by filamentous fungi, with different pneumocandin variants reflecting variations in their biosynthetic pathways. The production of pneumocandins generally involves complex biochemical machinery including polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) .
The pneumocandin hexapeptide core typically includes nonproteinogenic amino acids such as:
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4R,5R-dihydroxyl-L-ornithine
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3S-hydroxyl-4S-methyl-L-proline
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3S-hydroxyl-L-proline
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4R-hydroxyl-L-proline
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3S,4S-dihydroxyl-L-homotyrosine
These components are assembled by cooperative action of PKS and NRPS systems, with specific modifications occurring to generate different pneumocandin variants. Pneumocandin M1 has specific structural features that distinguish it from related compounds like Pneumocandin B0, which is the precursor for caspofungin, another important echinocandin antifungal .
Comparative Activity with Other Echinocandins
Understanding Pneumocandin M1's place in the echinocandin family requires comparison with related compounds. The table below presents key aspects of major echinocandins and their derivatives:
Table 2: Comparison of Major Echinocandins
Compound | Precursor Relationship | Derived Clinical Drug | Key Characteristics |
---|---|---|---|
Pneumocandin M1 | Intermediate compound | Micafungin | Key synthetic intermediate with distinctive sulfate group |
Pneumocandin B0 | Natural product | Caspofungin | Contains 10R,12S-dimethylmyristic acid side chain |
Pneumocandin A0 | Natural product | Not directly used | Major natural pneumocandin in wild-type production |
Research has shown that semisynthetic modifications of natural pneumocandins can significantly enhance their antifungal properties. For example, modifications to Pneumocandin B0, such as the addition of an aminoethyl ether at the hemiaminal position and dehydration and reduction of the glutamine, produced compounds with increased water solubility and greater potency .
Research Challenges and Future Directions
A significant challenge in pneumocandin research is the complexity of their biosynthetic pathways and the technical difficulties in selectively producing specific variants. Research on resistance mechanisms provides insights into potential limitations and future development areas.
Studies with Cryptococcus neoformans have revealed interesting resistance mechanisms to echinocandins, including:
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The role of Cdc50, a lipid flippase subunit, in mediating sensitivity to caspofungin
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The discovery that mechanosensitive calcium channel protein Crm1 interacts with Cdc50 to regulate calcium homeostasis and drug resistance
These findings suggest complex cellular responses to echinocandin exposure that may inform future drug development strategies based on pneumocandins like Pneumocandin M1.
Potential future research directions include:
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Detailed characterization of Pneumocandin M1's specific antifungal activity spectrum
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Optimization of synthetic or biosynthetic production methods
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Exploration of novel derivatives with improved properties
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Investigation of resistance mechanisms specific to Pneumocandin M1-derived compounds
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